molecular formula C12H22ClNO3 B12440112 Tert-butyl 2-(2-chloroacetamido)-3-methylpentanoate

Tert-butyl 2-(2-chloroacetamido)-3-methylpentanoate

Cat. No.: B12440112
M. Wt: 263.76 g/mol
InChI Key: QOZKGUFVLXWMCU-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-chloroacetamido)-3-methylpentanoate is a chemical compound with the molecular formula C11H20ClNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a tert-butyl ester group, a chloroacetamido group, and a methylpentanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-chloroacetamido)-3-methylpentanoate typically involves the reaction of tert-butyl (2-aminoethyl)carbamate with chloroacetyl chloride. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures (0°C) and in the presence of a base like diisopropylethylamine (DIPEA). The mixture is then allowed to warm to room temperature, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-chloroacetamido)-3-methylpentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can undergo reduction reactions to convert the chloroacetamido group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as azido derivatives or thiocyanate derivatives.

    Hydrolysis: The major products are tert-butyl alcohol and 2-(2-chloroacetamido)-3-methylpentanoic acid.

    Reduction: The major product is tert-butyl 2-(2-aminoacetamido)-3-methylpentanoate.

Scientific Research Applications

Tert-butyl 2-(2-chloroacetamido)-3-methylpentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-chloroacetamido)-3-methylpentanoate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(2-chloroacetamido)-3-methylpentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. The presence of both the chloroacetamido and tert-butyl ester groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C12H22ClNO3

Molecular Weight

263.76 g/mol

IUPAC Name

tert-butyl 2-[(2-chloroacetyl)amino]-3-methylpentanoate

InChI

InChI=1S/C12H22ClNO3/c1-6-8(2)10(14-9(15)7-13)11(16)17-12(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,15)

InChI Key

QOZKGUFVLXWMCU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)OC(C)(C)C)NC(=O)CCl

Origin of Product

United States

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